molecular formula C17H13BrN2O3 B2820047 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate CAS No. 1794916-76-9

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate

Cat. No. B2820047
CAS RN: 1794916-76-9
M. Wt: 373.206
InChI Key: RFEQJMYVSVEZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate” is a complex organic molecule. It likely contains a bromobenzyl group, an amino group, and a cyanobenzoate group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bromoacetyl coumarin derivatives have been used as building blocks in the preparation of polyfunctionalized heterocyclic systems . They have been condensed with various amino group-containing heterocyclic derivatives to produce different compounds .


Chemical Reactions Analysis

Bromoacetyl coumarin derivatives have been used in various chemical reactions to produce polyfunctionalized heterocyclic systems . They have been condensed with various amino group-containing heterocyclic derivatives .

Scientific Research Applications

Photodynamic Therapy Applications

One intriguing application of compounds related to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate is in the field of photodynamic therapy (PDT) for cancer treatment. A study described the synthesis and characterization of new zinc phthalocyanine compounds, highlighting their high singlet oxygen quantum yield, a crucial factor for effective PDT. Such compounds demonstrate remarkable potential as Type II photosensitizers, implying that derivatives like 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate could be explored for similar applications in cancer treatment through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Synthetic Chemistry

The compound's structure suggests potential utility in synthetic chemistry, particularly in the formation of complex molecules through palladium-catalyzed processes. Research into palladium-catalyzed, three-component tandem reactions involving similar bromo and cyano functional groups has opened new pathways for synthesizing diverse quinazolines. This method's tolerance for bromo and iodo groups adds versatility for further synthetic manipulations, indicating that 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate could serve as a precursor or intermediate in complex organic syntheses (Hu et al., 2018).

Corrosion Inhibition

In the realm of materials science, derivatives of benzothiazole, bearing structural resemblance to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate, have been evaluated as corrosion inhibitors. These compounds show promising efficacy in protecting carbon steel against corrosion in acidic environments, such as hydrochloric acid solutions. Their adsorption on metal surfaces follows the Langmuir isotherm model, pointing towards potential applications of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate in corrosion protection formulations (Negm et al., 2010).

Ligand Synthesis for Metal Complexes

The structural features of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate suggest its potential as a ligand in the synthesis of metal complexes. Studies on similar compounds have led to the development of novel mixed-ligand Cu(II) Schiff base complexes, characterized by their potential for catalyzing the synthesis of diverse organic compounds. Such complexes highlight the role of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate and its derivatives in catalysis and the synthesis of functional materials (Ebrahimipour et al., 2018).

properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-15-6-2-4-13(8-15)10-20-16(21)11-23-17(22)14-5-1-3-12(7-14)9-19/h1-8H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEQJMYVSVEZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.